molecular formula C19H18ClNO5 B11061167 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate

4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate

Cat. No.: B11061167
M. Wt: 375.8 g/mol
InChI Key: QVUPQRXPMNAJTH-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethoxycarbonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methoxybenzaldehyde and hydroxylamine hydrochloride to form the final product. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate
  • 4-(4-Chlorophenyl)-5-(methoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate

Uniqueness

4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18ClNO5

Molecular Weight

375.8 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-5-carboxylate

InChI

InChI=1S/C19H18ClNO5/c1-3-25-19(22)18-16(12-4-8-14(20)9-5-12)17(21(23)26-18)13-6-10-15(24-2)11-7-13/h4-11,16,18H,3H2,1-2H3

InChI Key

QVUPQRXPMNAJTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=[N+](O1)[O-])C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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